3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable thiosemicarbazide derivative with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Fluoroanilino Group: The intermediate product is then reacted with 4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the fluoroanilino group.
Attachment of the Benzamide Moiety: Finally, the benzamide moiety is introduced by reacting the intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Tin(II) chloride (SnCl2), iron powder
Bases: Triethylamine (TEA), sodium hydroxide (NaOH)
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, the fluoroanilino group may interact with aromatic residues in protein binding sites, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- 3,5-dichloro-N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
The uniqueness of 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroanilino group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O2S2/c18-10-5-9(6-11(19)7-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-3-1-12(20)2-4-13/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJONTIXCPPMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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